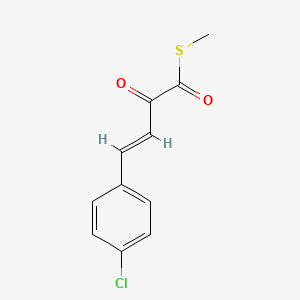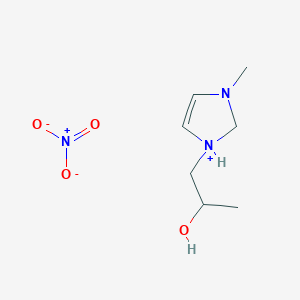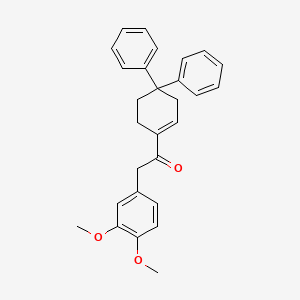![molecular formula C36H29PSi B12523928 Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- CAS No. 651329-80-5](/img/structure/B12523928.png)
Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- is a compound with the chemical formula C36H29OPSi. It is known for its unique structure, which includes a triphenylsilane group connected to a diphenylphosphine oxide moiety. This compound is often used in organic electronics, particularly in the formation of blocking layers that enhance the performance of devices like organic light-emitting diodes (OLEDs) and delayed fluorescent devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, diphenyl[3-(triphenylsilyl)phenyl]- typically involves the reaction of triphenylsilane with diphenylphosphine oxide. The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts to facilitate the reaction. The product is then purified through sublimation to achieve high purity levels .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure consistency and purity. The use of high-purity starting materials and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common practices to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide group back to phosphine.
Substitution: The compound can participate in substitution reactions where one of its phenyl groups is replaced by another substituent
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphines, and substituted phosphine derivatives .
Scientific Research Applications
Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging due to its photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Widely used in the production of OLEDs and other organic electronic devices due to its ability to enhance electron injection and hole blocking
Mechanism of Action
The mechanism by which phosphine, diphenyl[3-(triphenylsilyl)phenyl]- exerts its effects is primarily related to its electronic properties. The compound has a large permanent dipole moment due to the polar phosphine oxide group and its asymmetric structure. This allows it to efficiently inject electrons and block holes in electronic devices, thereby enhancing their performance .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the triphenylsilane group.
Diphenylphosphine oxide: Similar but without the triphenylsilyl substitution.
Triphenylsilane: Contains the silane group but lacks the phosphine oxide moiety
Uniqueness
Phosphine, diphenyl[3-(triphenylsilyl)phenyl]- is unique due to its combination of a triphenylsilane group and a diphenylphosphine oxide moiety. This structure provides it with distinct electronic properties, making it highly effective in applications such as OLEDs and other organic electronic devices .
Properties
CAS No. |
651329-80-5 |
|---|---|
Molecular Formula |
C36H29PSi |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
diphenyl-(3-triphenylsilylphenyl)phosphane |
InChI |
InChI=1S/C36H29PSi/c1-6-17-30(18-7-1)37(31-19-8-2-9-20-31)32-21-16-28-36(29-32)38(33-22-10-3-11-23-33,34-24-12-4-13-25-34)35-26-14-5-15-27-35/h1-29H |
InChI Key |
BOUWJQQXHLUIPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Benzyloxy)-5-chloro-3-[4-(methylsulfanyl)phenyl]pyridine](/img/structure/B12523848.png)
![Dichlorobis[(2-fluorophenyl)methyl]stannane](/img/structure/B12523863.png)
![7-[Di(prop-2-yn-1-yl)amino]-N-phenylheptanamide](/img/structure/B12523867.png)
![Methyl 7-[2-(4-methoxy-4-oxobutoxy)phenoxy]heptanoate](/img/structure/B12523892.png)


![Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone](/img/structure/B12523915.png)
![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)

![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)
